2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C10H19BO2 . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a cyclobutyl group attached to a 1,3,2-dioxaborolane ring, which is further substituted with four methyl groups .Physical And Chemical Properties Analysis
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a density of 0.9±0.1 g/cm3, a boiling point of 200.8±9.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 41.9±3.0 kJ/mol and a flash point of 75.2±18.7 °C .Scientific Research Applications
Electrochemical Properties and Reactions
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its electrochemical properties. Tanigawa et al. (2016) explored the electrochemical behaviors of similar organoboron compounds, revealing their lower oxidation potentials and successful anodic substitution reactions in the presence of nucleophiles (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Synthesis of Modified Compounds
Spencer et al. (2002) described the synthesis of modified dioxaborolane derivatives, showcasing their potential as inhibitors of serine proteases. This indicates the compound's relevance in synthesizing biologically active molecules (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Catalytic Applications in Organic Synthesis
Murata et al. (2002) utilized a similar compound in the catalytic dehydrogenative borylation of vinylarenes, which emphasizes its role in facilitating organic synthesis reactions (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).
Development of New Building Blocks for Drug Synthesis
Büttner et al. (2007) reported on the use of a similar dioxaborolane derivative as a building block in the synthesis of silicon-based drugs, highlighting its utility in medicinal chemistry (Büttner, Nätscher, Burschka, & Tacke, 2007).
Synthesis of Boronate Esters
El Bialy et al. (2011) synthesized benzyloxycyanophenylboronic esters using dioxaborolane derivatives. These esters are important in various chemical syntheses and pharmaceutical applications (El Bialy, Abd El Kader, & Boykin, 2011).
Synthesis of Boron-Containing Stilbene Derivatives
Das et al. (2015) synthesized novel dioxaborolane derivatives, potentially useful for the synthesis of materials for LCD technology and for investigating treatments for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Safety And Hazards
This compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHFLFQCUUOKEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1360914-08-4 | |
Record name | 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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